molecular formula C24H39NO3S B238420 Geranylgeranylcysteine methyl ester CAS No. 130413-80-8

Geranylgeranylcysteine methyl ester

Cat. No.: B238420
CAS No.: 130413-80-8
M. Wt: 421.6 g/mol
InChI Key: ZNBOHOMJUHCPNY-YXJPSSCMSA-N
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Description

Geranylgeranylcysteine methyl ester (GGCME) is a post-translationally modified lipid-anchored structure critical for protein-membrane interactions. It consists of a cysteine residue linked to a 20-carbon geranylgeranyl isoprenoid chain, with a methyl ester group at the carboxyl terminus . This modification occurs in small GTPases (e.g., RhoA, Cdc42) and G protein gamma subunits, enabling their membrane localization and participation in signaling pathways . The biosynthesis involves three steps: prenylation (geranylgeranyl transfer), proteolytic truncation of the terminal three residues, and methylation of the cysteine’s carboxyl group . Demethylation by methylesterases regulates GGCME’s activity, suggesting dynamic control of protein-membrane interactions .

Properties

CAS No.

130413-80-8

Molecular Formula

C24H39NO3S

Molecular Weight

421.6 g/mol

IUPAC Name

methyl (2R)-3-sulfanyl-2-[[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoyl]amino]propanoate

InChI

InChI=1S/C24H39NO3S/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-23(26)25-22(17-29)24(27)28-6/h10,12,14,16,22,29H,7-9,11,13,15,17H2,1-6H3,(H,25,26)/b19-12+,20-14+,21-16+/t22-/m0/s1

InChI Key

ZNBOHOMJUHCPNY-YXJPSSCMSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CC(=O)NC(CS)C(=O)OC)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C(=O)N[C@@H](CS)C(=O)OC)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC(=O)NC(CS)C(=O)OC)C)C)C)C

Synonyms

geranylgeranylcysteine methyl ester
GG-cysteine ME

Origin of Product

United States

Comparison with Similar Compounds

Prenylated Cysteine Derivatives

GGCME vs. Farnesylcysteine Methyl Esters

  • Structure : Farnesylcysteine methyl ester (FCME) has a 15-carbon farnesyl chain, shorter than GGCME’s 20-carbon geranylgeranyl chain.
  • Function : Both anchor proteins to membranes, but GGCME’s longer chain enhances hydrophobicity, favoring interactions with lipid-rich membranes .
  • Substrate Specificity : Methylesterases like those in brain homogenates show higher activity toward GGCME than FCME, indicating enzymatic preference for geranylgeranylated substrates .

Fatty Acid Methyl Esters (FAMEs)

Examples: Palmitic, linoleic, oleic, and stearic acid methyl esters ().

  • Structure : FAMEs lack cysteine and prenyl groups; they are methyl esters of saturated or unsaturated fatty acids.
  • Role : Primarily used as analytical standards in GC-MS for lipid profiling (e.g., plant essential oils) rather than biological signaling .
  • Key Difference: GGCME’s cysteine and isoprenoid moieties enable covalent attachment to proteins, whereas FAMEs are non-covalent metabolites or industrial derivatives.

Simple Cysteine Methyl Esters

Example : L-Cysteine methyl ester (CAS 2485-62-3)

  • Application : Used as a biochemical reagent for peptide synthesis or as a reducing agent, contrasting with GGCME’s role in post-translational modifications .

Example : CBZ-S-Phenyl-L-cysteine methyl ester (CAS 153277-33-9)

  • Structure : Features a benzyloxycarbonyl (CBZ) protecting group and phenyl substitution .
  • Application: Employed in synthetic organic chemistry for controlled peptide assembly, unlike GGCME’s endogenous regulatory function .

Industrial Methyl Esters

Example : Methyl Myristelaidate (CAS 72025-18-4)

  • Structure : A trans-fatty acid (C14:1) methyl ester, unrelated to cysteine or prenyl groups .
  • Application : Used in lubricants or surfactants, with safety profiles emphasizing industrial handling precautions (e.g., skin decontamination) .

Data Table: Structural and Functional Comparison

Compound Core Structure Chain Length/Modification Biological Role Key References
GGCME Cysteine + geranylgeranyl 20-carbon isoprenoid Membrane anchoring of GTPases
Farnesylcysteine methyl ester Cysteine + farnesyl 15-carbon isoprenoid Less stable membrane association
Palmitic acid methyl ester Palmitate + methyl ester 16-carbon saturated GC-MS standard
L-Cysteine methyl ester Cysteine + methyl ester No prenyl chain Peptide synthesis reagent
Methyl Myristelaidate Myristelaidate + methyl ester 14-carbon trans-unsaturated Industrial applications

Research Findings and Mechanistic Insights

  • Enzymatic Regulation : GGCME demethylation in brain homogenates involves soluble and membrane-bound methylesterases, with activity modulated by pH and inhibitors like ebelactone B . This regulation is absent in FAMEs or synthetic cysteine esters.
  • Analytical Detection : While FAMEs are identified via GC-MS , GGCME requires specialized techniques (e.g., reversed-phase HPLC coupled with mass spectrometry) due to its protein-bound state .
  • Functional Redundancy : Prenylated cysteine derivatives (GGCME vs. FCME) exhibit overlapping roles in membrane targeting, but GGCME’s prevalence in brain G proteins highlights tissue-specific modification patterns .

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